2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride

Macrophage Migration Immunomodulation Imidazoline SAR

TA-383 is the only known imidazoline with sub-nanomolar macrophage migration enhancement (MI=113.9) while leaving global protein synthesis unaffected. Its asymmetric 2-(4-chlorophenyl) pharmacophore is essential—symmetrical analogs are completely inactive. Orally active at 0.4–2 mg/kg in CIA models, it offers unmatched potency-per-mg economics versus classical DMARDs. For SAR studies on cytokine resolution, this is a defined, peer-validated chemical probe.

Molecular Formula C21H18Cl2N2
Molecular Weight 369.3 g/mol
CAS No. 130186-26-4
Cat. No. B144838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride
CAS130186-26-4
Synonyms2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride
TA 383
TA-383
Molecular FormulaC21H18Cl2N2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl
InChIInChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+;
InChIKeyBRBLXQRJSVLYHU-AMDBCLDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride (TA-383): Immunomodulatory Small Molecule for Preclinical Rheumatic Disease Research


2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride, also designated TA-383, is a cis-configured imidazoline derivative developed as a novel anti-rheumatic agent [1]. It functions as a cytokine-suppressive immunomodulator, with demonstrated inhibitory effects on interleukin-6 (IL-6) and interleukin-1 (IL-1) production, and a unique mechanism involving the enhancement of macrophage migration from inflammatory sites [2]. Unlike broader-spectrum immunosuppressants, TA-383's activity was shown in preclinical models to be independent of general protein synthesis inhibition, suggesting a targeted mode of action [3].

Procurement Risk for 2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride: Why Structural Analogs Cannot Substitute


Substituting TA-383 with other 2,4,5-triarylimidazoline analogs is not supported by empirical data. A direct comparison of macrophage migration enhancement activity in the core patent reveals a profound functional cliff: the specific cis-2-(4-chlorophenyl) substitution pattern is essential for activity, while symmetrical tris-substituted analogs (cis-2,4,5-triphenyl and cis-2,4,5-tris(4-chlorophenyl) derivatives) are essentially inactive in the same assay [1]. This indicates that the asymmetric 2-aryl substitution is a critical pharmacophore, and generic replacement with a closely related symmetrical imidazoline would likely yield a compound devoid of the target immunomodulatory activity.

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride: Quantitative Evidence of Differentiation for Scientific Procurement


Macrophage Migration Enhancement: Greater than 100-fold Superiority Over Symmetrical Triarylimidazoline Analogs

In a rabbit alveolar macrophage migration assay, 2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride (TA-383) demonstrated potent migration-stimulatory activity, while symmetrical imidazoline analogs were inactive. At 10⁻⁹ M, TA-383 produced a migration index of 113.9, compared to 0 for both cis-2,4,5-tris(4-chlorophenyl)- and cis-2,4,5-triphenyl-2-imidazoline hydrochloride [1]. The difference represents a functional activity gap that cannot be overcome by increasing the concentration of the symmetrical analogs.

Macrophage Migration Immunomodulation Imidazoline SAR

In Vivo Arthritis Suppression: Superior Potency to Lobenzarit Disodium in a Collagen-Induced Arthritis Model

In a DBA/1J mouse model of type II collagen-induced arthritis, TA-383 administered orally at 0.4 mg/kg/day markedly suppressed arthritic responses. In the same study, lobenzarit disodium, a conventional disease-modifying antirheumatic drug (DMARD), was tested at doses of 10 and 50 mg/kg [1]. The effective dose of TA-383 is at least 25-fold lower than the lower lobenzarit dose tested, highlighting a significant potency advantage. Furthermore, serum anti-type II collagen IgG was significantly suppressed by 0.4 mg/kg TA-383, a level of immune modulation comparable to dexamethasone at 0.25 mg/kg [2].

Collagen-Induced Arthritis In Vivo Efficacy DMARD Comparison

Cytokine Suppression Selectivity: IL-6 Inhibition Without General Protein Synthesis Interference

TA-383 inhibited IL-6 production by murine synovial fibroblasts stimulated with recombinant IL-1β in a dose-dependent manner across a concentration range of 0.1–10 µM [1]. Within this functional concentration window, the compound did not affect general protein synthesis or the expression of the type I IL-1 receptor [1]. This contrasts with broad-spectrum immunosuppressants that globally suppress protein synthesis, such as corticosteroids, which exert pleiotropic effects [2]. The selectivity of TA-383 for cytokine suppression (IL-6 and IL-1) without general cytotoxicity supports a defined molecular mechanism.

Interleukin-6 Cytokine Inhibition Selectivity Profile

Macrophage Migration Activity: Greater Potency than Four Known Anti-Rheumatic Agents

In a comparative rabbit alveolar macrophage migration study, TA-383 demonstrated migration-stimulatory activity at a threshold concentration of ≥10⁻⁹ M, which was more potent than that of L-fucose (required 5×10⁻³ M), lobenzarit disodium, bucillamine (SA-96), and salazosulfapyridine [1]. The vast concentration differential versus L-fucose (over 5,000,000-fold) underscores the exceptional potency of TA-383 in this specific functional assay.

Macrophage Chemotaxis Anti-Rheumatic Potency In Vitro Pharmacology

Pharmacokinetic Feasibility: Oral Bioactivity at Low Doses in Multiple Murine Models

TA-383 demonstrated consistent oral efficacy across mechanistically distinct murine inflammation models. At a single oral dose of 0.4 mg/kg, it suppressed both picryl chloride-induced delayed-type hypersensitivity (DTH) and type II collagen-induced arthritis [1]. In contrast, a higher oral dose of 2 mg/kg was required to normalize antigen-induced plaque-forming spleen cell numbers in a restraint stress immunosuppression model, reducing a 47% stress-induced decrease to only a 6% decrease [2]. This reproducible oral activity at low mg/kg doses confirms adequate absorption and systemic distribution, a practical advantage over compounds requiring parenteral administration.

Oral Bioavailability In Vivo Pharmacology Delayed-Type Hypersensitivity

Recommended Research Applications for 2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride Based on Verified Differentiation


Investigating Macrophage-Driven Resolution of Inflammation

TA-383 is the most potent macrophage migration-enhancing agent among tested imidazolines and classical DMARDs [1]. Its activity at sub-nanomolar concentrations in vitro and its ability to disperse macrophages from inflammatory sites in vivo make it an ideal chemical probe for studies on macrophage efflux and the resolution phase of chronic inflammation.

Cytokine Network Modulation Without General Immunosuppression

In vitro, TA-383 selectively suppresses IL-6 and IL-1 production at micromolar concentrations without affecting global protein synthesis [2]. This provides a selective tool for dissecting cytokine-specific pathways in synovial fibroblasts or other stromal cells, distinguishing its effects from those of global immunosuppressants.

In Vivo Polyarthritis Models Requiring High Oral Bioavailability

TA-383 shows robust oral efficacy at 0.4–2 mg/kg in murine collagen-induced arthritis and delayed-type hypersensitivity models [3]. For studies needing a small-molecule reference compound with established in vivo activity and favorable consumption economics compared to higher-dose DMARDs, TA-383 is a suitable candidate.

Structure-Activity Relationship (SAR) Studies on Imidazoline Immunomodulators

The stark activity contrast between TA-383 and its symmetrical 2,4,5-triarylimidazoline analogs (migration index of 113.9 vs. 0 at 10⁻⁹ M) provides a well-defined chemical biology starting point for SAR studies aimed at deciphering the key pharmacophoric features required for macrophage migration enhancement [4].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.